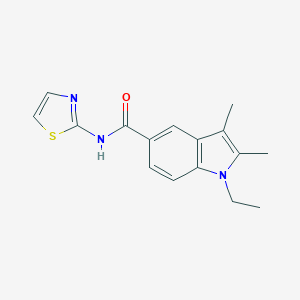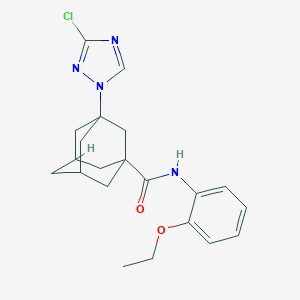
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a pyrazole derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and cell division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and division. Physiologically, it has been found to reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide in lab experiments is its potential for use as an antitumor and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore the potential of this compound as a lead compound for the development of new drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 3-acetylphenylhydrazine with 4-iodo-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has been found to have potential applications in pharmaceutical research. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C12H10IN3O2 |
Molekulargewicht |
355.13 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10IN3O2/c1-7(17)8-3-2-4-9(5-8)15-12(18)11-10(13)6-14-16-11/h2-6H,1H3,(H,14,16)(H,15,18) |
InChI-Schlüssel |
MRDOYDJTTKQBML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=NN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)


![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)


![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)
